1-Cyclopropyl-2-(methylsulfanyl)ethan-1-amine hydrochloride
Description
1-Cyclopropyl-2-(methylsulfanyl)ethan-1-amine hydrochloride is a small-molecule amine salt featuring a cyclopropyl group attached to the first carbon of an ethanamine backbone and a methylsulfanyl (-SMe) substituent on the second carbon. The hydrochloride salt enhances its stability and solubility, making it suitable for synthetic and pharmaceutical applications. Cyclopropyl groups are known to confer metabolic stability and conformational rigidity, while the methylsulfanyl moiety may influence electronic properties and lipophilicity .
Properties
IUPAC Name |
1-cyclopropyl-2-methylsulfanylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS.ClH/c1-8-4-6(7)5-2-3-5;/h5-6H,2-4,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINYAYVSPKDLMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(C1CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-2-(methylsulfanyl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be added via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a methylsulfanyl group.
Formation of the Ethanamine Backbone: The ethanamine backbone can be synthesized through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis equipment to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-2-(methylsulfanyl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to form a primary amine.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted ethanamines depending on the nucleophile used.
Scientific Research Applications
1-Cyclopropyl-2-(methylsulfanyl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-(methylsulfanyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The cyclopropyl group may confer rigidity to the molecule, enhancing its binding affinity to certain receptors or enzymes. The methylsulfanyl group can participate in various chemical interactions, such as hydrogen bonding or hydrophobic interactions, which can influence the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of the target compound with its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Structural Features |
|---|---|---|---|---|
| 1-Cyclopropyl-2-(methylsulfanyl)ethan-1-amine HCl | C₆H₁₂ClNS | 165.68 (calculated) | Not provided | Cyclopropyl, methylsulfanyl, primary amine salt |
| 2-Cyclopropyl-2-methylpropan-1-amine HCl | C₇H₁₆ClN | 149.66 | 1314953-65-5 | Cyclopropyl, branched methyl, primary amine salt |
| 2-(4-Phenylcyclohexyl)ethan-1-amine HCl | C₁₄H₂₀ClN | 237.77 (calculated) | 1195262-94-2 | Bulky phenylcyclohexyl, primary amine salt |
| Methyl 1-(methylamino)cyclobutanecarboxylate HCl | C₇H₁₄ClNO₂ | 187.64 (calculated) | Not provided | Cyclobutane, ester, secondary amine salt |
| 2-(Cyclobutylmethoxy)ethan-1-amine HCl | C₇H₁₆ClNO | 181.66 (calculated) | Not provided | Cyclobutylmethoxy, primary amine salt |
Key Observations:
- Ring Size and Strain : The target compound’s cyclopropyl group introduces higher ring strain compared to cyclobutane or cyclopentane derivatives (e.g., cyclobutane in ), which may enhance reactivity or binding affinity in biological systems .
- Substituent Effects: The methylsulfanyl group (-SMe) in the target compound differs from the methoxy (-OMe) group in 2-(cyclobutylmethoxy)ethan-1-amine HCl ().
- Molecular Weight and Solubility : Bulky substituents, such as the phenylcyclohexyl group in 2-(4-phenylcyclohexyl)ethan-1-amine HCl (), significantly increase molecular weight (237.77 g/mol), likely reducing aqueous solubility compared to the target compound .
Pharmacological and Industrial Relevance
- Cyclopropylamines : The rigidity of cyclopropane rings is exploited in drug design to restrict conformational flexibility, as seen in antiviral and antidepressant agents. The target compound’s structure aligns with this trend .
- Methylsulfanyl Group : This moiety is prevalent in protease inhibitors and kinase modulators. Its electron-rich nature may facilitate interactions with aromatic residues in enzyme active sites .
- Comparative Stability : Cyclobutane and cyclopentane derivatives () exhibit lower ring strain, which may enhance synthetic yields but reduce target specificity compared to cyclopropane analogs .
Biological Activity
1-Cyclopropyl-2-(methylsulfanyl)ethan-1-amine hydrochloride is a compound of interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropyl group, a methylsulfanyl moiety, and an amine functional group, which contribute to its biological interactions. The presence of these groups allows for diverse chemical reactivity, including oxidation, reduction, and substitution reactions.
The mechanism of action for this compound is primarily based on its interaction with specific molecular targets. The cyclopropyl group imparts rigidity that may enhance binding affinity to receptors or enzymes. The methylsulfanyl group can engage in hydrogen bonding and hydrophobic interactions, affecting the compound's biological activity.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for various enzymes. Its ability to interact with active sites can lead to significant biological effects, such as altering metabolic pathways.
Receptor Binding
The compound has shown potential in binding to neurotransmitter receptors, which could have implications for neuropharmacology. The structural features allow it to mimic natural ligands, thereby influencing receptor-mediated signaling pathways.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic activity against certain cancer cell lines. For example, its IC50 values were evaluated in various assays, indicating significant antiproliferative effects.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antitumor Activity : A study showed that the compound significantly reduced cell viability in Jurkat cells by inducing apoptosis through caspase activation.
- Neuroprotective Effects : In models of neurodegeneration, the compound exhibited protective effects against oxidative stress-induced cell death.
Comparative Analysis
When compared to similar compounds, such as 2-Cyclopropyl-2-(methylsulfanyl)ethan-1-amine, this compound demonstrates enhanced biological activity due to its unique structural configuration.
| Compound | Activity |
|---|---|
| 1-Cyclopropyl-2-(methylsulfanyl)ethan-1-am | Significant cytotoxicity |
| 2-Cyclopropyl-2-(methylsulfanyl)ethan-1-am | Moderate cytotoxicity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
